Roundup

描述

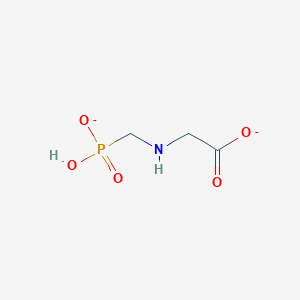

Structure

3D Structure

属性

分子式 |

C3H6NO5P-2 |

|---|---|

分子量 |

167.06 g/mol |

IUPAC 名称 |

2-[[hydroxy(oxido)phosphoryl]methylamino]acetate |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-2 |

InChI 键 |

XDDAORKBJWWYJS-UHFFFAOYSA-L |

规范 SMILES |

C(C(=O)[O-])NCP(=O)(O)[O-] |

同义词 |

gliphosate glyphosate glyphosate hydrochloride (2:1) glyphosate, calcium salt glyphosate, calcium salt (1:1) glyphosate, copper (2+) salt glyphosate, dilithium salt glyphosate, disodium salt glyphosate, magnesium salt glyphosate, magnesium salt (2:1) glyphosate, monoammonium salt glyphosate, monopotassium salt glyphosate, monosodium salt glyphosate, sodium salt glyphosate, zinc salt Kalach 360 SL N-(phosphonomethyl)glycine Roundup yerbimat |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Glyphosate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), a broad-spectrum systemic herbicide, stands as one of the most widely used agrochemicals globally. Its efficacy lies in its ability to specifically inhibit a key enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and microorganisms but absent in animals. This technical guide provides a detailed exploration of the molecular mechanism of action of glyphosate, offering insights into the biochemical pathways it disrupts, the kinetics of enzyme inhibition, and the resulting physiological consequences for the plant. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide research, crop science, and drug development.

The Shikimate Pathway: A Vital Hub in Plant Metabolism

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. Chorismate is a crucial precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2] These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites essential for plant growth, development, and defense, including lignin, flavonoids, alkaloids, and auxin.[3][4] Consequently, the uninterrupted functioning of the shikimate pathway is paramount for plant survival. Over 30% of the carbon fixed by plants can pass through this pathway, highlighting its metabolic significance.[3]

Glyphosate's Molecular Target: EPSP Synthase

The primary target of glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][3] This enzyme catalyzes the sixth step in the shikimate pathway: the reversible condensation of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403) (Pi).[1][5]

Mechanism of EPSPS Catalysis

The reaction catalyzed by EPSPS proceeds through a tetrahedral intermediate.[6] The binding of the substrates to the enzyme is believed to follow a specific order, with S3P binding first, followed by PEP.[1]

Inhibition of EPSPS by Glyphosate

Glyphosate acts as a potent and specific inhibitor of EPSPS. The mechanism of inhibition is complex and has been extensively studied. Glyphosate is a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[1] This kinetic pattern indicates that glyphosate binds to the EPSPS-S3P complex, forming a stable ternary complex (EPSPS-S3P-glyphosate) that prevents the binding of PEP and the subsequent catalytic reaction.[1][7] Glyphosate itself has a low affinity for the free enzyme.[8] It is believed that glyphosate mimics the structure of a tetrahedral intermediate of the reaction, thereby binding tightly to the active site.[9]

Quantitative Data on Glyphosate-EPSPS Interaction

The potency of glyphosate as an inhibitor of EPSPS has been quantified through various kinetic studies. The Michaelis-Menten constant (Km) for the substrates and the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for glyphosate are key parameters in understanding this interaction.

| Parameter | Organism/Enzyme | Value | Reference |

| Km (PEP) | Neurospora crassa | 1.1 µM | [1] |

| Escherichia coli | - | - | |

| Wild-type E. coli | - | [10] | |

| T97I/P101S mutant E. coli | 0.1 mM | [10] | |

| Ki (Glyphosate) | Neurospora crassa | 1.1 µM | [1] |

| Wild-type E. coli | 0.3 µM | [10] | |

| T97I mutant E. coli | 90 µM | [10] | |

| P101S mutant E. coli | 3 µM | [10] | |

| T97I/P101S mutant E. coli | 2.4 mM | [10] | |

| IC50 (Glyphosate) | Amaranthus palmeri (54 relative EPSPS copies) | 22 µM | [11] |

| Amaranthus palmeri (39 relative EPSPS copies) | 15 µM | [11] | |

| Amaranthus palmeri (8 relative EPSPS copies) | 36 µM | [11] | |

| Amaranthus palmeri (1 relative EPSPS copy) | 66 µM | [11] |

Physiological Consequences of EPSPS Inhibition

The inhibition of EPSPS by glyphosate triggers a cascade of physiological and biochemical events that ultimately lead to plant death.

Accumulation of Shikimate

A primary and direct consequence of EPSPS inhibition is the massive accumulation of shikimate and its phosphorylated derivative, shikimate-3-phosphate, upstream of the enzymatic block.[3] In some glyphosate-treated plants, shikimate can accumulate to levels constituting up to 16% of the plant's dry weight.[8] This accumulation serves as a reliable biomarker for glyphosate activity in susceptible plants.

| Plant Species | Treatment | Shikimate Accumulation | Reference |

| Horseweed (Conyza canadensis) - Susceptible | 0.84 kg ae/ha glyphosate | >1000 µg/g | [2] |

| Horseweed (Conyza canadensis) - Resistant | 0.84 kg ae/ha glyphosate | >1000 µg/g | [2] |

| Non-GR Cotton | >5 mM glyphosate | Significant accumulation | [12] |

| GR Cotton | 80 mM glyphosate | 57 times less than non-GR | [12] |

Depletion of Aromatic Amino Acids and Downstream Products

The blockage of the shikimate pathway leads to a severe deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan. This, in turn, halts protein synthesis and the production of numerous essential secondary metabolites, leading to a cessation of growth.[2][13]

Deregulation of the Shikimate Pathway

The shikimate pathway is subject to feedback regulation. A product of the pathway, arogenate, typically inhibits the first enzyme of the pathway, DAHP synthase. By blocking the pathway and reducing the levels of downstream products, glyphosate causes a deregulation of this feedback mechanism, leading to an uncontrolled flow of carbon into the now-obstructed pathway.[8] This futile cycling of carbon further depletes the plant's energy reserves.

Uptake, Translocation, and Metabolism of Glyphosate

For glyphosate to be effective, it must be absorbed by the plant and translocated to its sites of action in the meristematic tissues. Glyphosate is primarily absorbed through the foliage and is then transported throughout the plant via the phloem.[1][8] The efficiency of uptake and translocation can vary between plant species and is a factor in determining their susceptibility. Some plants exhibit resistance to glyphosate through reduced translocation of the herbicide to target tissues. Very little glyphosate is metabolized within most plants.[12]

Experimental Protocols

Assay for EPSP Synthase Activity (Malachite Green Assay)

This colorimetric assay measures the activity of EPSPS by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.

Materials:

-

EPSPS enzyme extract

-

Shikimate-3-phosphate (S3P) solution

-

Phosphoenolpyruvate (PEP) solution

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, S3P, and PEP in a microplate well.

-

Initiate the reaction by adding the EPSPS enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Allow color to develop for a specified period (e.g., 15-20 minutes).

-

Measure the absorbance at approximately 620-660 nm using a microplate reader.

-

Determine the concentration of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

Quantification of Shikimate Accumulation by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify shikimic acid from plant tissue extracts.

Materials:

-

Plant tissue (treated and untreated)

-

Extraction solvent (e.g., 1 M HCl)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA)

-

Mobile phase (e.g., acidic aqueous solution)

-

Shikimic acid standard

Procedure:

-

Harvest and freeze-dry plant tissue.

-

Grind the tissue to a fine powder.

-

Extract shikimic acid from a known weight of tissue using the extraction solvent.

-

Centrifuge the extract to pellet debris and filter the supernatant.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the components of the extract using a defined mobile phase gradient.

-

Detect shikimic acid based on its retention time and UV absorbance spectrum.

-

Quantify the amount of shikimic acid by comparing the peak area to a standard curve prepared with known concentrations of shikimic acid.

Glyphosate Uptake and Translocation Study using 14C-Glyphosate

Principle: Radiolabeled glyphosate (14C-glyphosate) is applied to a specific leaf, and its movement and distribution within the plant are tracked over time.

Materials:

-

14C-glyphosate

-

Microsyringe

-

Plant specimens

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Plant tissue oxidizer (optional)

Procedure:

-

Apply a known amount of 14C-glyphosate solution to a specific leaf of the plant.

-

At various time points after application, harvest the plants.

-

Wash the treated leaf to remove any unabsorbed glyphosate.

-

Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Determine the amount of radioactivity in each plant section using a liquid scintillation counter (either directly or after combustion in a tissue oxidizer).

-

Calculate the percentage of absorbed and translocated glyphosate in each plant part.

Conclusion

The mechanism of action of glyphosate is a well-defined and highly specific process centered on the inhibition of the EPSPS enzyme in the shikimate pathway. This targeted inhibition leads to a cascade of metabolic disruptions, including the accumulation of shikimate and the depletion of essential aromatic amino acids, ultimately resulting in plant death. The detailed understanding of this mechanism has been instrumental in the development of glyphosate-resistant crops and continues to be a cornerstone of modern weed science. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research into glyphosate's mode of action, the evolution of resistance, and the development of novel herbicidal compounds.

References

- 1. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikimate accumulates in both glyphosate-sensitive and glyphosate-resistant horseweed (Conyza canadensis L. Cronq.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ovid.com [ovid.com]

- 7. alanplewis.com [alanplewis.com]

- 8. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tolerance and accumulation of shikimic acid in response to glyphosate applications in glyphosate-resistant and nonglyphosate-resistant cotton (Gossypium hirsutum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hh-ra.org [hh-ra.org]

An In-depth Technical Guide on the Biochemical Pathway Inhibited by Roundup

Executive Summary

Roundup, a broad-spectrum herbicide, owes its efficacy to its active ingredient, glyphosate (B1671968) (N-(phosphonomethyl)glycine). The primary and sole molecular target of glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS), a key component of the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and archaea.[3][4] Humans and other animals lack the shikimate pathway, which is a principal reason for glyphosate's selective toxicity and its widespread use in agriculture.[3][4] Inhibition of EPSPS leads to the accumulation of its substrate, shikimate-3-phosphate, and the depletion of downstream aromatic amino acids, ultimately causing plant death.[1][2] This document provides a detailed technical overview of the shikimate pathway, the specific mechanism of glyphosate's inhibitory action, quantitative data on this inhibition, and standardized experimental protocols for its study.

The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. Chorismate serves as a common precursor for the synthesis of the three essential aromatic amino acids and numerous secondary metabolites, including lignins, flavonoids, and certain plant hormones.[2] The enzymatic steps are catalyzed by:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase

-

3-dehydroquinate (DHQ) synthase

-

3-dehydroquinate dehydratase

-

Shikimate dehydrogenase

-

Shikimate kinase

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (Target of Glyphosate)

-

Chorismate synthase

The pathway is tightly regulated, often through feedback inhibition where the final products (aromatic amino acids) inhibit the initial enzyme, DAHP synthase.[5] The disruption of this pathway by glyphosate at the EPSPS step leads to a deregulation of this feedback loop, causing a massive accumulation of shikimate.[3]

References

- 1. Glyphosate and this compound proven to disrupt gut microbiome by inhibiting shikimate pathway [gmwatch.org]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

The Unseen Toll: A Technical Guide to the Toxicological Effects of Roundup on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roundup, one of the world's most widely used glyphosate-based herbicides, is designed to eliminate unwanted vegetation. However, its broad-spectrum activity extends beyond target plants, posing a significant threat to a diverse range of non-target organisms. This technical guide provides an in-depth analysis of the toxicological effects of this compound and its active ingredient, glyphosate (B1671968), on various animal species. It synthesizes key findings on acute and chronic toxicity, sublethal impacts on reproduction, development, and physiology, and delves into the molecular mechanisms underlying these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a clear visualization of the disruptive impact of these compounds on biological signaling pathways.

Acute and Sublethal Toxicity in Non-Target Organisms

The toxicity of this compound and glyphosate varies significantly across different species and is influenced by the presence of adjuvants, such as polyethoxylated tallow (B1178427) amine (POEA), in commercial formulations. These adjuvants can enhance the toxicity of glyphosate, making this compound formulations more potent than the active ingredient alone.

Amphibians

Amphibian populations are particularly vulnerable to this compound exposure due to their permeable skin and biphasic life cycle, which often involves aquatic larval stages.

Table 1: Acute Toxicity (LC50) of this compound and Glyphosate to Amphibian Larvae

| Species | Chemical | 96-hour LC50 (mg a.e./L)* | Reference(s) |

| Wood frog (Rana sylvatica) | This compound | 2.9 - 3.2 | [1] |

| Leopard frog (Rana pipiens) | This compound | 0.8 - 2.0 | [1] |

| American toad (Bufo americanus) | This compound | 0.8 - 2.0 | [1] |

| Gray tree frog (Hyla versicolor) | This compound | 0.8 - 2.0 | [1] |

| Green frog (Rana clamitans) | This compound | ~4.5 | [2] |

| Western chorus frog (Pseudacris triseriata) | Kleeraway® (glyphosate) | Not specified | [2] |

| Plains leopard frog (Rana blairi) | Kleeraway® (glyphosate) | Not specified | [2] |

| Physalaemus cicada | This compound Original DI® | 5.52 | [3] |

| Physalaemus erikae | This compound Original DI® | 3.40 | [3] |

*mg a.e./L: milligrams of acid equivalents per liter.

Sublethal effects in amphibians include developmental delays, morphological abnormalities such as deeper tails, and altered antipredator responses.[1][4] Exposure to this compound can also lead to significant mortality in post-metamorphic juvenile amphibians.[5]

Fish

Fish are susceptible to this compound contamination in aquatic environments. The toxic effects range from direct mortality to a variety of sublethal impacts on reproduction and physiology.

Table 2: Effects of this compound and Glyphosate on Fish

| Species | Chemical | Concentration | Observed Effects | Reference(s) |

| Zebrafish (Danio rerio) | This compound | 10 mg/L | Increased early-stage embryo mortality, premature hatching | [6][7] |

| Zebrafish (Danio rerio) | Glyphosate | 10 mg/L | Reduced egg production, increased embryo mortality, premature hatching | [6][7] |

| Zebrafish (Danio rerio) | This compound & Glyphosate | 10 mg/L | Changes in gene expression in gonads (cyp19a1, esr1, hsd3b2, cat, sod1) | [6][7] |

| Jenynsia multidentata | This compound | 0.5 mg/L | Decreased copulations and mating success | [8] |

| Prochilodus lineatus | This compound | 10 mg/L | Inhibition of acetylcholinesterase in brain and muscle | [9] |

| Nile tilapia (Oreochromis niloticus) | This compound | 36.8 mg/L (96-h LC50) | Gill, liver, and kidney histopathological changes | [10] |

Aquatic Invertebrates

Aquatic invertebrates, a crucial component of freshwater ecosystems, exhibit high sensitivity to this compound.

Table 3: Acute Toxicity (EC50/LC50) of this compound and Glyphosate to Daphnia magna

| Chemical | 48-hour EC50/LC50 (mg a.i./L)* | Reference(s) |

| This compound | 3.7 - 10.6 | [9] |

| Glyphosate | 1.4 - 7.2 | [9] |

*mg a.i./L: milligrams of active ingredient per liter. EC50 refers to the concentration that immobilizes 50% of the population.

Soil Organisms

The impact of glyphosate on soil microbial communities is complex, with some studies indicating shifts in microbial composition and function. Repeated applications of glyphosate have been shown to increase the abundance of certain gram-negative bacteria, such as Burkholderia spp.[11] However, other studies suggest that glyphosate has minimal and transient effects on the overall soil microbial community.[12]

Mammals

In vivo studies on rats have demonstrated that this compound can induce liver and kidney damage.[13] Exposure to this compound has been linked to oxidative stress in the liver, characterized by depletion of glutathione (B108866) (GSH) levels and increased lipid peroxidation.[14] Furthermore, research on isolated rat liver mitochondria has shown that this compound can uncouple oxidative phosphorylation.[15][16]

Key Toxicological Mechanisms

The adverse effects of this compound and glyphosate on non-target organisms are mediated by several key toxicological mechanisms, including endocrine disruption, oxidative stress, and neurotoxicity.

Endocrine Disruption and Reproductive Toxicity

Glyphosate-based herbicides are recognized as endocrine disruptors that can interfere with reproductive functions. In fish, exposure to this compound and glyphosate has been shown to alter the expression of genes involved in steroidogenesis, such as cyp19a1 (aromatase) and hsd3b2.[6][7] In mammalian Leydig cells, this compound has been found to inhibit the production of progesterone (B1679170) by disrupting the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a critical step in steroid hormone synthesis.[17]

Caption: Disruption of the steroidogenic pathway by this compound.

Oxidative Stress

A common mechanism of toxicity for both this compound and glyphosate is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. In fish, exposure to this compound has been shown to alter the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and to increase lipid peroxidation.[6][9] In zebrafish larvae, this compound exposure can lead to an increase in ROS levels.[18]

Caption: Induction of oxidative stress by this compound and glyphosate.

Neurotoxicity

Glyphosate and its formulations can exert neurotoxic effects by interfering with neurotransmission. Studies have shown that this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[9][19] Invertebrate models have also revealed that glyphosate can target GABA-A receptors, leading to an exacerbation of convulsive behavior.[20] Furthermore, exposure to this compound has been shown to induce glutamate (B1630785) excitotoxicity in the rat hippocampus.[21]

Caption: Neurotoxic mechanisms of this compound and glyphosate.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the referenced publications.

Amphibian Larvae Acute Toxicity Test (Adapted from various studies)

-

Test Organism: Early-stage tadpoles (e.g., Gosner stage 25) of species such as Rana sylvatica or Bufo americanus.

-

Test Substance: this compound formulation or analytical grade glyphosate, with concentrations expressed as mg acid equivalents per liter (a.e./L).

-

Experimental Design: A static-renewal or flow-through system with at least five concentrations of the test substance and a control group. Replicates are essential for statistical power.

-

Exposure Duration: Typically 96 hours for acute toxicity (LC50 determination).

-

Test Conditions: Maintained temperature (e.g., 20-22°C), photoperiod (e.g., 16:8 light:dark), and water quality parameters (pH, dissolved oxygen, hardness).

-

Endpoint: Mortality is assessed at regular intervals (e.g., every 24 hours). The 96-hour LC50 is calculated using probit analysis.

-

Reference: [1]

References

- 1. New effects of this compound on amphibians: predators reduce herbicide mortality; herbicides induce antipredator morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. maryvillecollege.edu [maryvillecollege.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Exposure to a commercial glyphosate formulation (this compound®) alters normal gill and liver histology and affects male sexual activity of Jenynsia multidentata (Anablepidae, Cyprinodontiformes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound causes oxidative stress in liver and inhibits acetylcholinesterase in muscle and brain of the fish Prochilodus lineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceasia.org [scienceasia.org]

- 11. Effects of repeated glyphosate applications on soil microbial community composition and the mineralization of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of low-toxic herbicide this compound and glyphosate on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. This compound inhibits steroidogenesis by disrupting steroidogenic acute regulatory (StAR) protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound and glyphosate’s impact on GABA to elicit extended proconvulsant behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms underlying the neurotoxicity induced by glyphosate-based herbicide in immature rat hippocampus: involvement of glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Battlefield: Glyphosate's Impact on Soil Microbial Communities

A Technical Guide for Researchers and Scientists

Executive Summary

Glyphosate (B1671968), the world's most widely used broad-spectrum herbicide, is known for its efficacy in weed management. However, its impact extends beyond target plant species, influencing the complex and vital ecosystem of soil microorganisms. This technical guide provides an in-depth analysis of the current scientific understanding of glyphosate's effects on soil microbial communities. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the off-target effects of this pervasive agrochemical. The guide synthesizes quantitative data from various studies, details common experimental protocols, and visualizes key microbial and biochemical pathways. The evidence presented reveals a complex and often contradictory picture: while some studies report transient or negligible effects, others indicate significant alterations in microbial community structure, diversity, and function, with implications for soil health and ecosystem stability.

Introduction

Soil microorganisms are fundamental to terrestrial ecosystem functioning. They drive nutrient cycling, decompose organic matter, suppress pathogens, and form symbiotic relationships with plants. The introduction of agrochemicals like glyphosate can disrupt these delicate microbial networks. Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2] This pathway is crucial for the synthesis of aromatic amino acids in plants and is also present in many bacteria, fungi, and other microorganisms.[3][4] Consequently, concerns have been raised about the unintended consequences of extensive glyphosate use on these non-target organisms. This guide aims to provide a comprehensive technical overview of these impacts, drawing on peer-reviewed scientific literature to present a balanced and data-driven perspective.

Mechanism of Action and Microbial Degradation

Inhibition of the Shikimate Pathway

Glyphosate acts as a competitive inhibitor of the EPSP synthase enzyme with respect to its substrate, phosphoenolpyruvate (B93156) (PEP).[1][5] By blocking this enzyme, glyphosate prevents the production of chorismate, a precursor for the essential aromatic amino acids tryptophan, tyrosine, and phenylalanine.[6] This disruption is lethal to susceptible plants and can also affect soil microbes that rely on this pathway.

Microbial Degradation of Glyphosate

Soil microorganisms are the primary drivers of glyphosate degradation. Two main pathways have been identified:

-

C-P Lyase Pathway: Some microbes possess a C-P lyase enzyme system that cleaves the carbon-phosphorus bond in glyphosate, yielding sarcosine (B1681465) and phosphate. The sarcosine can be further metabolized.[7][8][9]

-

AMPA Pathway: Another common pathway involves the enzyme glyphosate oxidoreductase (GOX), which cleaves the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate.[7][8] AMPA is a major and persistent metabolite of glyphosate in the environment.

Quantitative Impact on Microbial Communities

The effects of glyphosate on soil microbial communities are highly variable and depend on factors such as application rate, soil type, and the specific microbial groups being studied. The following tables summarize quantitative data from various studies.

Impact on Microbial Biomass and Respiration

| Parameter | Glyphosate Concentration/Rate | Soil Type | Effect | Reference |

| Soil Microbial Biomass (SMB) | 10-100 mg/kg | Various | Significant reduction in SMB. | [10] |

| Soil Microbial Respiration (SMR) | < 10 mg/kg (Field rates) | Various | No significant effect on SMR. | [10] |

| Soil Microbial Respiration (SMR) | > 10 mg/kg | Various | Transitory enhancement (< 60 days). | [10] |

| Carbon Mineralization | 47-234 µg/g soil | Silt Loam | Increased with increasing glyphosate rate. | [11] |

| Nitrogen Mineralization | 47-234 µg/g soil | Silt Loam | Significantly stimulated. | [11] |

| Microbial Biomass Carbon | 1,080 g ae/ha | Calcareous Soil | Highest at 4 days after application. | [11] |

| Microbial Biomass | Not specified | Forest Soil | Not affected at acceptable rates. | [12] |

Impact on Specific Microbial Groups

| Microbial Group | Glyphosate Concentration/Rate | Finding | Quantitative Effect | Reference |

| Arbuscular Mycorrhizal Fungi (AMF) | 0.8 L/ha | Reduced spore viability. | 87% decrease in spore viability. | [13] |

| Arbuscular Mycorrhizal Fungi (AMF) | Field application | Reduced root colonization. | 40-46% reduction when applied directly to soil. | [14] |

| Gram-negative bacteria | 5 repeated applications | Increased abundance. | Higher concentrations of FAMEs common to gram-negative bacteria. | [15] |

| Burkholderia spp. | Repeated applications | Increased abundance. | Detected by 16S rRNA sequencing. | [15][16] |

| Proteobacteria | Long-term application | Increased relative abundance. | Detected by 16S rRNA sequencing in corn and soybean rhizospheres. | [17] |

| Acidobacteria | Long-term application | Decreased relative abundance. | Detected by 16S rRNA sequencing in corn and soybean rhizospheres. | [17] |

| Aerobic heterotrophic bacteria | 4,320 g ae/ha | Decreased abundance after 65 days. | 50% reduction compared to control. | [11] |

Impact on Soil Enzyme Activities

| Enzyme | Glyphosate Concentration/Rate | Effect | Quantitative Data | Reference |

| Dehydrogenase | Not specified | No observable effect. | Activity ranged from 5.61 to 13.86 µg TPF/g soil. | [18] |

| Invertase | Not specified | Negative impact. | Activity ranged from 55.46 to 548.13 µg sucrose/g soil. | [18] |

| Protease | Not specified | Negative impact. | Activity ranged from 59.24 to 122.65 µg tyrosine/g soil. | [18] |

| Amylase | Not specified | Negative impact. | Activity ranged from 11.43 to 52.15 µg glucose/g soil. | [18] |

| Urease | Not specified | Negative impact. | Activity ranged from 6.34 to 25.63 µg NH4+/g soil. | [18] |

| β-glucosidase | Not specified | Increased activity. | Higher in soils under vegetation strips after glyphosate application. | [19] |

| Phosphatase | Not specified | Increased activity. | Higher in soils under vegetation strips after glyphosate application. | [19] |

Experimental Protocols and Methodologies

A variety of methods are employed to assess the impact of glyphosate on soil microbial communities. Understanding these protocols is crucial for interpreting the data and designing future studies.

General Experimental Workflow

The assessment of glyphosate's impact on soil microbes typically follows a structured workflow, from sample collection to data analysis.

Key Methodologies

-

Microbial Community Structure (16S rRNA and ITS Sequencing): This culture-independent approach involves extracting total DNA from soil samples and amplifying specific marker genes (16S rRNA for bacteria/archaea, Internal Transcribed Spacer (ITS) for fungi).[20] High-throughput sequencing of these amplicons allows for the characterization of microbial diversity and taxonomic composition. This method provides a comprehensive view of the community but does not directly measure function.[17][21]

-

Soil Enzyme Activity Assays: Extracellular enzymes secreted by microbes are critical for nutrient cycling. Their activity can be measured using colorimetric or fluorometric assays. For example, phosphatase, β-glucosidase, and urease activities are often assayed using p-nitrophenyl (pNP) linked substrates.[22] The soil is incubated with the specific substrate, and the release of pNP is quantified spectrophotometrically at ~410 nm.[22][23] Dehydrogenase activity, an indicator of overall microbial activity, is often measured by the reduction of triphenyl tetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).

-

Microbial Biomass Measurement: Soil microbial biomass carbon (SMBC) and nitrogen (SMBN) are common indicators of the size of the microbial community. The chloroform (B151607) fumigation-extraction method is a standard technique. It involves fumigating a soil sample with chloroform to lyse microbial cells, followed by extraction of the released cellular components. The difference in extractable carbon or nitrogen between fumigated and non-fumigated samples is used to calculate the microbial biomass.

-

Glyphosate and AMPA Residue Analysis: Quantifying the concentration of glyphosate and its primary metabolite, AMPA, in soil is crucial for understanding exposure levels. These polar, ionic compounds are challenging to analyze. Common methods involve extraction from the soil matrix, a derivatization step to make them volatile, followed by quantification using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity.[24][25] Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another technique used for studying glyphosate in aqueous solutions and its interaction with soil components.[26][27]

Conclusion and Future Directions

The impact of glyphosate on soil microbial communities is a multifaceted issue with no simple consensus. The available data, summarized in this guide, indicates that effects can range from negligible to significant, contingent on application rates, soil properties, and the specific microbial populations and functions being assessed. While recommended field application rates may have only transient or minimal effects on overall microbial respiration and biomass in some soils, there is evidence of shifts in community structure, such as an increase in gram-negative bacteria and a decrease in certain beneficial groups like arbuscular mycorrhizal fungi.[10][13] Furthermore, impacts on soil enzyme activities are variable, with some studies showing inhibition and others stimulation.[18]

The contradictory findings in the literature highlight the need for standardized, long-term field studies that encompass a wide range of soil types and agricultural practices. Future research should move beyond descriptive community profiling to a more functional analysis, integrating metagenomics, metatranscriptomics, and metaproteomics to understand how glyphosate affects key microbial processes at a molecular level. A deeper understanding of the complex interactions between glyphosate, soil chemistry, and microbial ecology is essential for developing sustainable agricultural practices that ensure both crop productivity and the long-term health of our soil ecosystems.

References

- 1. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cevs.rs.gov.br [cevs.rs.gov.br]

- 10. DSpace [research-repository.griffith.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. doi.editoracubo.com.br [doi.editoracubo.com.br]

- 13. api.naturalis.fcnym.unlp.edu.ar [api.naturalis.fcnym.unlp.edu.ar]

- 14. Glyphosate decreases mycorrhizal colonization and affects plant-soil feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of repeated glyphosate applications on soil microbial community composition and the mineralization of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glyphosate effects on soil rhizosphere-associated bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.africanscientistjournal.org [publications.africanscientistjournal.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 23. FAO Knowledge Repository [openknowledge.fao.org]

- 24. researchgate.net [researchgate.net]

- 25. hh-ra.org [hh-ra.org]

- 26. lib3.dss.go.th [lib3.dss.go.th]

- 27. researchgate.net [researchgate.net]

chemical properties and structure of glyphosate

An In-depth Technical Guide on the Chemical Properties and Structure of Glyphosate (B1671968)

Introduction

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant.[1] First synthesized in 1950 and later independently discovered and brought to market by Monsanto in 1974 under the trade name Roundup, it has become one of the most widely used herbicides globally.[1] Its efficacy stems from its ability to inhibit a specific enzyme essential for protein synthesis in plants.[2] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies related to glyphosate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

Glyphosate is an organophosphorus compound, specifically a phosphonate (B1237965) derivative of the amino acid glycine.[1][3] The molecule is characterized by a central secondary amino group flanked by a carboxymethyl group and a phosphonomethyl group.[4] This unique structure confers its amphoteric and zwitterionic properties.[5][6] In aqueous solutions, the molecule exists as a series of rapidly interchanging zwitterions, where the acidic protons from the phosphonic and carboxylic acid groups can dissociate, and the basic amine group can be protonated.[1][5] The specific ionic species present is dependent on the pH of the environment.[6]

The IUPAC name for the compound is N-(phosphonomethyl)glycine, and its CAS Registry Number is 1071-83-6.[2]

Physicochemical Properties

Glyphosate is a white, odorless crystalline solid under standard conditions.[3][7] Its chemical properties are largely dictated by its three ionizable functional groups: the phosphonate, carboxylate, and amino moieties.[4] This results in multiple acid dissociation constants (pKa values).[1][8] It is highly soluble in water but has low solubility in most organic solvents.[3][8] Due to its low volatility, it is not expected to be significantly absorbed through inhalation.[2][9]

Table 1: Quantitative Physicochemical Data for Glyphosate

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈NO₅P | [5] |

| Molecular Weight | 169.07 g/mol | [3][5] |

| Physical State | White, odorless crystalline solid | [3][5] |

| Melting Point | 230 °C (decomposes) | [5] |

| Density | 1.705 g/cm³ at 20°C | [5] |

| Water Solubility | 12 g/L at 25°C | [8] |

| Vapor Pressure | 1.31 x 10⁻² mPa at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | -3.2 to -2.8 | [2] |

| pKa Values | pKa1 < 2 (1st phosphonic), pKa2 = 2.6 (carboxylate), pKa3 = 5.6 (2nd phosphonic), pKa4 = 10.6 (amine) | [1][5] |

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity is derived from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][2] This enzyme is a key component of the shikimate pathway, a metabolic route used by plants and various microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[10][11] These amino acids are crucial precursors for protein synthesis and other essential secondary metabolites.[1] The shikimate pathway is absent in animals, which is a primary reason for glyphosate's low direct toxicity to mammals.[2][10]

Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP).[12][13] It binds to the EPSPS-shikimate-3-phosphate (S3P) complex, mimicking an intermediate state of the ternary enzyme-substrate complex.[1][12] This binding is highly effective, blocking the catalytic activity of the enzyme and leading to the accumulation of shikimate in plant tissues.[1] The disruption of this vital pathway starves the plant of essential amino acids, ultimately leading to growth cessation and death within 4 to 20 days.[2]

Caption: Glyphosate competitively inhibits the EPSPS enzyme in the shikimate pathway.

Structure-Activity Relationship (SAR)

The herbicidal efficacy of glyphosate is intrinsically linked to its molecular structure, which allows it to act as a transition-state analogue of phosphoenolpyruvate (PEP).

-

Phosphonate Group : This group is critical for activity. It is believed to occupy the binding site of the phosphate (B84403) group of PEP, forming strong interactions within the EPSPS active site.[1][12]

-

Carboxylate Group : The carboxylate moiety is also essential for binding to the enzyme and for the overall herbicidal effect.

-

Amino Group : The secondary amine and the length of the methylene (B1212753) bridge between the nitrogen and the phosphorus atom are crucial for correct positioning within the enzyme's active site.[12] The nitrogen atom forms a hydrogen bond with the 5-hydroxyl group of the other substrate, S3P.[12]

Any significant modification to these three core functional groups typically results in a substantial loss of herbicidal activity.

Caption: Logical relationship of glyphosate's functional groups to its herbicidal activity.

Microbial Degradation Pathways

In the environment, glyphosate is primarily degraded by soil microorganisms.[2] Two main metabolic pathways have been identified for its biodegradation.[14][15]

-

Glyphosate Oxidoreductase (GOX) Pathway : This is the most common pathway. The enzyme glyphosate oxidoreductase cleaves the carbon-nitrogen bond, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[11][16] AMPA is the primary metabolite of glyphosate found in the environment.[15]

-

C-P Lyase Pathway : A second pathway involves the enzyme C-P lyase, which cleaves the carbon-phosphorus bond directly. This reaction produces sarcosine (B1681465) and inorganic phosphate.[14][16] The sarcosine can be further metabolized by the microorganism.[15]

Caption: The two primary microbial degradation pathways for glyphosate.

Analytical Methodologies

The detection and quantification of glyphosate and its main metabolite, AMPA, in complex matrices (e.g., food, water, biological fluids) present analytical challenges due to their high polarity, low volatility, and lack of a chromophore.[9][17] Chromatographic methods are most commonly employed, often requiring a derivatization step to improve retention and detection.[18][19]

Commonly used techniques include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is considered the most sensitive and selective technique for glyphosate analysis.[17][18] It allows for precise identification and quantification in complex samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This method requires derivatization to make the polar glyphosate molecule volatile enough for gas chromatography.[17]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is often coupled with fluorescence or UV/Vis detection, which necessitates a post-column or pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the molecule.[17][20] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[18][20]

Example Experimental Protocol: LC-MS/MS with FMOC Derivatization

This protocol provides a generalized methodology for the analysis of glyphosate in water samples.

-

Sample Preparation & Extraction :

-

Filter 100 mL of the water sample to remove particulate matter.

-

If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

-

-

Derivatization :

-

Adjust the sample pH to ~11.0 using a borate (B1201080) buffer.

-

Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

-

Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 2 hours) to form the glyphosate-FMOC derivative.[19]

-

Quench the reaction by adding an acid (e.g., phosphoric acid) to lower the pH.

-

-

Liquid-Liquid Extraction :

-

Extract the derivatized glyphosate from the aqueous sample using a non-polar organic solvent (e.g., diethyl ether).

-

Separate the organic layer, which now contains the glyphosate-FMOC derivative.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).

-

-

LC-MS/MS Analysis :

-

Chromatographic Separation : Inject the reconstituted sample into an LC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).[21]

-

Mass Spectrometric Detection : Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] This involves selecting the precursor ion of the glyphosate-FMOC derivative and monitoring for specific product ions after fragmentation, ensuring high selectivity and sensitivity.

-

-

Quantification :

-

Prepare calibration standards in a matrix similar to the sample.

-

Use an isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-glyphosate) to correct for matrix effects and variations in extraction efficiency.[21]

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration in the unknown sample from this curve.

-

Caption: A generalized experimental workflow for the analysis of glyphosate.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 11. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hh-ra.org [hh-ra.org]

- 18. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities [mdpi.com]

- 19. imt.ro [imt.ro]

- 20. researchgate.net [researchgate.net]

- 21. An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Absorption and Translocation of Roundup (Glyphosate) in Weeds

Introduction

Glyphosate (B1671968), the active ingredient in Roundup brand herbicides, is a broad-spectrum, non-selective, systemic herbicide used extensively in agriculture, forestry, and industrial vegetation management.[1][2] Its efficacy is fundamentally dependent on its ability to be absorbed by the plant and translocated to its sites of action.[1][3] This technical guide provides a comprehensive overview of the physiological and biochemical processes governing the absorption and translocation of glyphosate in weeds. It details the herbicide's mode of action, the pathways of uptake and movement, factors influencing its performance, and the experimental protocols used to study these processes. This document is intended for researchers, scientists, and professionals in the fields of weed science, plant physiology, and herbicide development.

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its specific inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1][4][5][6] This enzyme is a critical component of the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1][3][7][8] These amino acids are vital precursors for the synthesis of proteins, secondary metabolites like lignin, alkaloids, and plant hormones such as auxin.[3][7] The shikimate pathway is absent in animals, which is a primary reason for glyphosate's relatively low direct toxicity to mammals.[3][4][8]

Glyphosate acts as a competitive inhibitor of the substrate phosphoenolpyruvate (B93156) (PEP), binding to the EPSPS enzyme and blocking the pathway.[1][7] This inhibition leads to the deregulation of the pathway and a massive accumulation of shikimate (up to 10-16% of the plant's dry weight) in plant tissues, which is a hallmark indicator of glyphosate activity.[7][9] The disruption of aromatic amino acid production halts protein synthesis, arrests growth within hours, and ultimately leads to plant death over several days to weeks.[1][3]

Figure 1: The Shikimate Pathway and the site of inhibition by glyphosate.

Absorption of Glyphosate

For post-emergent herbicides like glyphosate, the primary route of entry into the plant is through foliar absorption.[1][10][11] The process involves the herbicide penetrating the leaf's protective outer layer, the cuticle, and subsequently entering the plant's cellular system.

Penetration of the Leaf Cuticle

The plant cuticle is a waxy layer that serves as a barrier to water loss and pathogen entry, but it also impedes herbicide absorption. Glyphosate formulations typically include surfactants to overcome this barrier.[12][13] Surfactants, such as polyethoxylated tallow (B1178427) amine (POEA), are adjuvants that enhance the efficacy of glyphosate by:

-

Reducing the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[12][13]

-

Increasing the hydration of the cuticle, which facilitates the movement of water-soluble herbicides like glyphosate.

-

Directly disrupting the wax structure of the cuticle, creating pathways for entry.[14]

Cellular Uptake

Once glyphosate crosses the cuticle and reaches the apoplast (the space outside the cell membrane), it must enter the cell's symplast (the interconnected cytoplasm of cells) to be translocated.[15][16] Cellular uptake is believed to occur via two primary mechanisms:

-

Passive Diffusion: Movement across the cell membrane driven by a concentration gradient, with glyphosate moving from a high concentration outside the cell to a low concentration inside.[10][15]

-

Active Transport: At low concentrations, glyphosate may be actively transported into the cell, possibly via a phosphate (B84403) transporter, due to its phosphonate (B1237965) group.[10]

Figure 2: Generalized pathway of foliar absorption of glyphosate.

Factors Affecting Absorption

The efficiency of glyphosate absorption is influenced by a variety of factors, which are summarized in Table 1.

Table 1. Factors Influencing Glyphosate Absorption in Weeds

| Factor Category | Factor | Effect on Absorption | Citations |

|---|---|---|---|

| Environmental | High Temperature | Generally increases absorption, but extreme heat can induce stress and reduce it. | [2][17] |

| High Relative Humidity | Increases absorption by keeping the cuticle hydrated and spray droplets from drying quickly. | [2][17] | |

| Light | Influences stomatal opening and plant metabolic activity, with applications during daylight hours generally being more effective. | [10][17] | |

| Rainfall | Rainfall shortly after application can wash the herbicide off the leaf surface, reducing absorption. A rainfast period of 4-6 hours is often recommended. | [2][18] | |

| Dew | Heavy dew can cause runoff or dilute the herbicide concentration on the leaf, potentially reducing efficacy. | [17] | |

| Plant-Related | Weed Species & Growth Stage | Younger, actively growing weeds typically absorb glyphosate more readily than older or stressed plants. Species differ in cuticle thickness and wax composition. | [19][20][21][22][23] |

| Leaf Characteristics | Leaf orientation (horizontal vs. vertical), hairiness, and the amount and type of epicuticular wax can affect spray retention and penetration. | [20][21][22][24] | |

| Plant Stress | Stressed plants (e.g., from drought or cold) have lower metabolic activity and may have thicker cuticles, leading to reduced absorption and translocation. | [17][18][19] | |

| Application-Related | Surfactants | The presence and type of surfactant are critical for enhancing absorption across the leaf cuticle. | [12][13][25] |

| Spray Volume | Lower spray volumes lead to higher glyphosate concentrations in droplets, which can increase the diffusion gradient and enhance absorption. | [19] |

| | Water Quality (Hard Water) | Cations in hard water (e.g., Ca²⁺, Mg²⁺) can bind with glyphosate, forming complexes that are less readily absorbed. Ammonium sulfate (B86663) (AMS) is often added to mitigate this effect. |[13][19] |

Translocation of Glyphosate

Following absorption into the symplast, glyphosate is transported throughout the plant via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules.[1][2][15][26] This systemic movement is crucial for glyphosate's effectiveness, especially against perennial weeds with extensive root systems.[7][27]

Phloem Transport: A Source-to-Sink Pathway

Glyphosate translocation follows the same "source-to-sink" pattern as photoassimilates (sugars produced during photosynthesis).[7][26]

-

Sources: Tissues that produce an excess of sugars, primarily mature leaves.

-

Sinks: Tissues that require energy for growth and storage, such as apical meristems (growing points), immature leaves, roots, and developing seeds or fruits.[3][11][28]

Glyphosate applied to mature leaves (sources) is loaded into the phloem and transported along with the flow of sugars to these metabolic sinks.[7][26] By accumulating in these vital growing points, glyphosate effectively shuts down development and kills the entire plant, including its underground structures.[3][11] Translocation can be a self-limiting process; as glyphosate begins to inhibit metabolic activity in the phloem and sink tissues, the transport process itself can slow down, typically within 48-72 hours after application.[7]

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. pomais.com [pomais.com]

- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 4. invasive.org [invasive.org]

- 5. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glyphosate and Metabolites Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. ncwss.org [ncwss.org]

- 8. Glyphosate, the Shikimate Pathway and Parkinsons [kerstenuk.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of surfactants on foliar uptake of herbicides - a complex scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. extension.purdue.edu [extension.purdue.edu]

- 14. Surfactant co-formulants in glyphosate-based herbicides: current gaps, and paths forward in human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hh-ra.org [hh-ra.org]

- 16. Absorption of foliar-applied herbicides | Integrated Crop Management [crops.extension.iastate.edu]

- 17. no-tillfarmer.com [no-tillfarmer.com]

- 18. extension.purdue.edu [extension.purdue.edu]

- 19. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 20. hort [journals.ashs.org]

- 21. researchgate.net [researchgate.net]

- 22. Glyphosate Efficacy, Absorption, and Translocation in Selected Four Weed Species Common to Florida Citrus [agris.fao.org]

- 23. ars.usda.gov [ars.usda.gov]

- 24. Interaction of Surfactant and Leaf Surface in Glyphosate Absorption | Weed Science | Cambridge Core [cambridge.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 28. Role of Translocation as A Mechanism of Resistance to Glyphosate | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to Glyphosate Resistance Mechanisms in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The widespread use of glyphosate (B1671968), the world's most prevalent herbicide, has led to the evolution of resistance in numerous plant species, posing a significant threat to global agricultural productivity. Understanding the molecular underpinnings of this resistance is paramount for the development of sustainable weed management strategies and the design of novel herbicides. This technical guide provides a comprehensive overview of the core mechanisms of glyphosate resistance in plants, focusing on both target-site and non-target-site resistance. It offers detailed experimental protocols for the identification and characterization of these mechanisms, presents quantitative data in a comparative format, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction: The Mode of Action of Glyphosate

Glyphosate's herbicidal activity stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1][2] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[2] By competitively inhibiting the binding of phosphoenolpyruvate (B93156) (PEP) to the EPSPS enzyme, glyphosate effectively blocks this vital metabolic pathway, leading to a systemic starvation of essential amino acids and ultimately, plant death.[1]

Core Mechanisms of Glyphosate Resistance

Plants have evolved two primary strategies to withstand the effects of glyphosate: target-site resistance (TSR) and non-target-site resistance (NTSR).[3]

Target-Site Resistance (TSR)

TSR mechanisms involve modifications to the EPSPS enzyme itself, preventing or reducing the inhibitory effect of glyphosate.

Single nucleotide polymorphisms (SNPs) in the coding sequence of the EPSPS gene can result in amino acid substitutions that alter the glyphosate binding site.[1] These mutations reduce the affinity of the enzyme for glyphosate while maintaining its catalytic efficiency for its natural substrate, PEP.[4] A common mutation involves a substitution at the proline residue at position 106 (Pro106) to serine, threonine, or alanine.[5][6] Another significant mutation is the threonine to isoleucine substitution at position 102 (Thr102), often found in combination with the Pro106 substitution, which can confer a high level of resistance.[4][7]

Another prevalent TSR mechanism is the amplification of the EPSPS gene, leading to an increased number of gene copies within the plant's genome.[1][8] This gene amplification results in the overexpression of the EPSPS enzyme.[1][8] The sheer volume of EPSPS protein overwhelms the applied glyphosate, allowing a sufficient amount of the enzyme to remain active and sustain the shikimate pathway.[1] Copy numbers of the EPSPS gene in resistant plants can range from 5-fold to over 160-fold higher than in susceptible plants.[1][8]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme but instead limit the amount of active glyphosate reaching the EPSPS enzyme in the chloroplasts.[9]

Reduced translocation of glyphosate from the treated leaves to the meristematic tissues, where the EPSPS enzyme is most active, is a common NTSR mechanism.[3][10] This can be achieved through several means, including impaired phloem loading or enhanced sequestration of glyphosate into the vacuole of plant cells.[10] Vacuolar sequestration is often mediated by ATP-binding cassette (ABC) transporters, which actively pump glyphosate into the vacuole, effectively isolating it from its target site.[11]

While most plants do not readily metabolize glyphosate, some resistant biotypes have evolved the ability to detoxify the herbicide.[10] This metabolic degradation typically involves the conversion of glyphosate into less toxic compounds, such as aminomethylphosphonic acid (AMPA) and glyoxylate.[12]

A more recently discovered NTSR mechanism involves the active efflux of glyphosate out of the plant cell.[13][14][15] Specific ABC transporters located in the plasma membrane have been shown to pump glyphosate out of the cytoplasm and into the apoplast, thereby reducing the intracellular concentration of the herbicide.[13][14] The overexpression of these transporter genes is a key factor in this resistance mechanism.[11][13][15]

Quantitative Data on Glyphosate Resistance

The following tables summarize key quantitative data related to the different glyphosate resistance mechanisms.

Table 1: Target-Site Resistance - EPSPS Gene Amplification

| Plant Species | Fold Increase in EPSPS Gene Copy Number (Resistant vs. Susceptible) | Reference(s) |

| Amaranthus palmeri | 5 to >160 | [1][8] |

| Amaranthus palmeri (Connecticut biotype) | 33 to 111 | [16] |

| Lolium multiflorum (Oregon biotype) | ~30 | [17] |

| Lolium perenne ssp. multiflorum (Arkansas) | 11 to >100 | [18] |

| Eleusine indica | ~28.3 | [7] |

Table 2: Target-Site Resistance - IC50 Values for Mutant EPSPS Enzymes

| Enzyme Source (Mutation) | IC50 for Glyphosate (µM) | Fold Resistance (Mutant/Wild Type) | Reference(s) |

| Escherichia coli (Wild Type) | 0.4 | 1 | [4] |

| Escherichia coli (P101S) | 8.2 | 20.5 | [4] |

| Escherichia coli (T97I) | 65 | 162.5 | [4] |

| Escherichia coli (T97I/P101S - "TIPS") | 2400 | 6000 | [4] |

Table 3: Non-Target-Site Resistance - Reduced Glyphosate Translocation

| Plant Species | % of Applied 14C-Glyphosate Translocated from Treated Leaf (Resistant) | % of Applied 14C-Glyphosate Translocated from Treated Leaf (Susceptible) | Reference(s) |

| Ipomoea hederacea | 15 - 39 | - | [3] |

| Amaranthus hybridus | 43.8 | 75.9 | [19] |

Table 4: Non-Target-Site Resistance - ABC Transporter Gene Expression

| Gene | Plant Species | Fold Increase in Expression (Resistant vs. Susceptible) | Reference(s) |

| EcABCC8 | Echinochloa colona | Consistently up-regulated | [14][15] |

| M10 | Conyza canadensis | Up to 7.3 | [9] |

| M11 | Conyza canadensis | Up to 15.8 | [9] |

Experimental Protocols

Identification of Target-Site Mutations: EPSPS Gene Sequencing

Objective: To identify single nucleotide polymorphisms (SNPs) in the EPSPS gene that confer glyphosate resistance.

Methodology:

-

DNA Extraction: Isolate genomic DNA from young leaf tissue of both glyphosate-resistant and susceptible plant biotypes using a commercial plant DNA extraction kit.[20]

-

PCR Amplification: Amplify the conserved region of the EPSPS gene known to harbor resistance-conferring mutations (e.g., around codons 102 and 106) using specific primers.[20] A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[2]

-

PCR Cycling Conditions:

-

Initial denaturation: 95°C for 4 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 56°C for 30 seconds.

-

Extension: 72°C for 90 seconds.

-

-

Final extension: 72°C for 10 minutes.[2]

-

-

Gel Electrophoresis: Separate the PCR products on a 1-2% agarose (B213101) gel to verify the amplification of the target fragment.[2][20]

-

Sequencing: Purify the PCR product and send for Sanger sequencing.[20]

-

Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference EPSPS sequence to identify any nucleotide changes and subsequent amino acid substitutions.[20]

Quantification of EPSPS Gene Amplification: Quantitative PCR (qPCR)

Objective: To determine the relative copy number of the EPSPS gene in resistant plants compared to susceptible plants.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from both resistant and susceptible plants as described above.[21]

-

Primer Design: Design primers for the EPSPS gene and a single-copy reference gene (e.g., acetolactate synthase, ALS) for normalization.[21]

-

qPCR Reaction Setup: Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for either the EPSPS or reference gene, and genomic DNA template.[21][22]

-

qPCR Cycling Conditions:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing/Extension: 60°C for 30 seconds (with fluorescence reading).[21]

-

-

-

Melt Curve Analysis: Perform a melt curve analysis to ensure the specificity of the PCR amplification.[21]

-

Data Analysis: Calculate the relative copy number of the EPSPS gene using the 2-ΔΔCt method, where the Ct values of the EPSPS gene are normalized to the reference gene and then compared between resistant and susceptible samples.[20]

Assessment of Glyphosate Inhibition of EPSPS: Shikimate Accumulation Assay

Objective: To indirectly measure the inhibition of the EPSPS enzyme by quantifying the accumulation of its substrate, shikimate.

Methodology:

-

Leaf Disc Collection: Excise small leaf discs (e.g., 4 mm diameter) from young, fully expanded leaves of both resistant and susceptible plants.[23]

-

Incubation: Place the leaf discs in vials or 96-well plates containing a buffered solution (e.g., 10 mM ammonium (B1175870) phosphate, pH 4.4) with varying concentrations of glyphosate.[23][24] Include a control with no glyphosate.

-

Light and Temperature Control: Incubate the samples under continuous light at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours).[25]

-

Shikimate Extraction: After incubation, freeze the leaf discs and then extract shikimate by adding a small volume of 1.25 N HCl and heating at 60°C for 15 minutes.

-

Quantification:

-

Add a solution of 0.25% periodic acid and 0.25% m-periodate to oxidize the shikimate.

-

Quench the reaction with a solution of 0.6 M NaOH and 0.22 M sodium sulfite.

-

Measure the absorbance of the resulting colored product spectrophotometrically at 380 nm.

-

-

Data Analysis: Plot the shikimate concentration against the glyphosate concentration to determine the dose-response curve and calculate the glyphosate concentration required to cause 50% of the maximum shikimate accumulation (I50).

Analysis of Glyphosate Translocation: 14C-Glyphosate Labeling

Objective: To quantify the movement of glyphosate from the site of application to other parts of the plant.

Methodology:

-

Plant Treatment: Apply a known amount of 14C-labeled glyphosate solution in small droplets to a specific leaf of both resistant and susceptible plants.[19]

-

Incubation: Allow the plants to grow under controlled conditions for a set period (e.g., 72 hours) to allow for translocation.[19]

-

Harvesting and Sectioning: At the end of the incubation period, carefully harvest the plants and dissect them into different parts: the treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

Washing: Wash the treated leaf with a methanol:water solution to remove any unabsorbed 14C-glyphosate from the leaf surface.[19]

-

Quantification of Radioactivity:

-

Liquid Scintillation Counting: Dry and combust each plant section in a biological oxidizer. Trap the resulting 14CO2 in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[26]

-

Autoradiography: Press the whole plant against X-ray film to visualize the distribution of the radiolabel.[26]

-

-

Data Analysis: Calculate the percentage of the absorbed 14C-glyphosate that was translocated to each plant part.

Visualizing Pathways and Workflows

Glyphosate Mode of Action and Target-Site Resistance

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. hort [journals.ashs.org]

- 4. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the potential role of EPSPS mutations for enhanced glyphosate resistance in Nicotiana tabacum [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Mutations and amplification of EPSPS gene confer resistance to glyphosate in goosegrass (Eleusine indica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene amplification confers glyphosate resistance in Amaranthus palmeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. An ABC transporter of the ABCC subfamily localized at the plasma membrane confers glyphosate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Transporter conferring herbicide resistance in plants | EurekAlert! [eurekalert.org]

- 14. An ABCC-type transporter endowing glyphosate resistance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. EPSPS gene amplification confers glyphosate resistance in Palmer amaranth in Connecticut | Weed Technology | Cambridge Core [cambridge.org]

- 17. EPSPS gene amplification in a glyphosate-resistant population of Italian ryegrass (Lolium multiflorum) from Oregon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Absorption, Translocation, and Metabolism of Glyphosate and Imazethapyr in Smooth Pigweed with Multiple Resistance | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. EPSPS Gene Copy Number and Whole-Plant Glyphosate Resistance Level in Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of EPSPS Copy Number Variation (CNV) and Glyphosate Application on the Aromatic and Branched Chain Amino Acid Synthesis Pathways in Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Growth Analysis of Glyphosate‐Resistant and Susceptible Amaranthus palmeri Biotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A rapid in vivo shikimate accumulation assay with excised leaf discs | Weed Science | Cambridge Core [cambridge.org]

- 26. researchgate.net [researchgate.net]

Aminomethylphosphonic Acid (AMPA): A Comprehensive Technical Guide on its Formation and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminomethylphosphonic acid (AMPA) is the primary and most persistent environmental metabolite of glyphosate (B1671968), the world's most widely used herbicide. While often considered less toxic than its parent compound, the ubiquitous presence and persistence of AMPA in soil and water raise significant concerns for environmental health and non-target organisms. This technical guide provides an in-depth analysis of the formation of AMPA from glyphosate, its toxicological profile, and the experimental methodologies used for its assessment. Quantitative data are summarized for comparative analysis, and key biochemical and signaling pathways are visualized to elucidate the mechanisms of its action.

Formation of AMPA from Glyphosate

Glyphosate degradation in the environment is primarily a microbial process, leading to the formation of AMPA through two main enzymatic pathways. The persistence of AMPA in soil is notably longer than that of glyphosate, with half-lives that can extend from 23 to 958 days, compared to glyphosate's 1 to 197 days.[1]

Glyphosate Oxidoreductase (GOX) Pathway

The predominant pathway for AMPA formation involves the enzyme glyphosate oxidoreductase (GOX), which is found in various soil microorganisms.[2][3] This enzyme catalyzes the cleavage of the C-N bond in the glyphosate molecule.

digraph "Glyphosate to AMPA Formation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

glyphosate [label="Glyphosate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ampa [label="Aminomethylphosphonic Acid (AMPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

glyoxylate (B1226380) [label="Glyoxylate"];

gox [label="Glyphosate\nOxidoreductase (GOX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

glyphosate -> gox [label=" C-N bond cleavage"];

gox -> ampa;

gox -> glyoxylate;

}```

Figure 1: Primary metabolic pathway of glyphosate to AMPA.

Carbon-Phosphorus (C-P) Lyase Pathway